molecular formula C14H14ClNO3 B7588021 2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid

2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid

Cat. No. B7588021
M. Wt: 279.72 g/mol
InChI Key: JROSBCATBGOUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid is a synthetic compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). It has been extensively studied for its potential use in treating a variety of mental health disorders.

Mechanism of Action

The mechanism of action of 2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid involves selective inhibition of the serotonin transporter (SERT). This leads to an increase in the concentration of serotonin in the synaptic cleft, which is thought to be responsible for the therapeutic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in the concentration of serotonin in the synaptic cleft, which is thought to be responsible for the therapeutic effects of the drug. The drug has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid in lab experiments is its well-defined mechanism of action. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is that it is a synthetic drug and may not accurately reflect the effects of endogenous serotonin.

Future Directions

There are several future directions for research on 2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid. One area of interest is the development of more selective and potent SERT inhibitors. Another area of interest is the investigation of the role of serotonin in various physiological and pathological processes, including mood disorders, addiction, and neurodegenerative diseases. Additionally, there is a need for more studies on the long-term effects of this drug on the brain and body.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in treating a variety of mental health disorders. Its well-defined mechanism of action makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. Further research is needed to develop more selective and potent SERT inhibitors and to investigate the long-term effects of this drug on the brain and body.

Synthesis Methods

The synthesis of 2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid involves several steps. The starting material is 2-chlorobenzaldehyde, which is reacted with methylamine to form 2-chlorobenzylmethylamine. This intermediate is then reacted with furan-3-carboxylic acid to form the final product.

Scientific Research Applications

2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid has been studied for its potential use in treating a variety of mental health disorders, including depression, anxiety, and obsessive-compulsive disorder. It has also been investigated for its potential use in treating substance abuse and addiction.

properties

IUPAC Name

2-[[(2-chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-16(8-10-4-2-3-5-12(10)15)9-13-11(14(17)18)6-7-19-13/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROSBCATBGOUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Cl)CC2=C(C=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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